molecular formula C12H11FN2O B13868174 N-(3-fluoro-4-methoxyphenyl)pyridin-2-amine

N-(3-fluoro-4-methoxyphenyl)pyridin-2-amine

Cat. No.: B13868174
M. Wt: 218.23 g/mol
InChI Key: HTVUXBGVGMBFHH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluorinated pyridines, including N-(3-fluoro-4-methoxyphenyl)pyridin-2-amine, can be achieved through various methods. One common method involves the fluorination of pyridine derivatives using fluorinating agents such as AlF3 and CuF2 at high temperatures (450–500°C) . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine .

Industrial Production Methods: Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using efficient fluorinating reagents and catalysts. The use of advanced fluorination technology and high availability of fluorinated synthetic blocks have accelerated the development of these compounds .

Chemical Reactions Analysis

Types of Reactions: N-(3-fluoro-4-methoxyphenyl)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(3-fluoro-4-methoxyphenyl)pyridin-2-amine is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new chemical entities .

Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes and receptors. Fluorinated pyridines are known to exhibit enhanced binding affinity and selectivity towards biological targets .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Fluorinated compounds are often more metabolically stable and have improved pharmacokinetic properties .

Industry: The compound is used in the development of agrochemicals and pharmaceuticals. Its incorporation into lead structures can improve the physical, biological, and environmental properties of the final products .

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methoxyphenyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

  • 2-fluoropyridine
  • 3-fluoropyridine
  • 4-fluoropyridine
  • 2,6-difluoropyridine
  • 3-bromo-2-fluoropyridine

Uniqueness: N-(3-fluoro-4-methoxyphenyl)pyridin-2-amine is unique due to the presence of both fluorine and methoxy substituents on the aromatic ring. This combination of substituents imparts distinct physical, chemical, and biological properties to the compound, making it valuable in various scientific research applications .

Properties

Molecular Formula

C12H11FN2O

Molecular Weight

218.23 g/mol

IUPAC Name

N-(3-fluoro-4-methoxyphenyl)pyridin-2-amine

InChI

InChI=1S/C12H11FN2O/c1-16-11-6-5-9(8-10(11)13)15-12-4-2-3-7-14-12/h2-8H,1H3,(H,14,15)

InChI Key

HTVUXBGVGMBFHH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2=CC=CC=N2)F

Origin of Product

United States

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